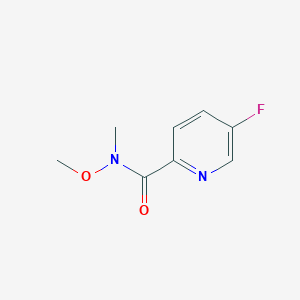

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide

Description

5-Fluoro-N-methoxy-N-methylpyridine-2-carboxamide is a fluorinated pyridine derivative characterized by a methoxy-methylamide substituent at the pyridine ring’s 2-position and a fluorine atom at the 5-position. This compound belongs to the class of Weinreb amides, which are widely utilized in organic synthesis as intermediates for ketone formation due to their stability and selective reactivity with organometallic reagents . The fluorine atom enhances lipophilicity and metabolic stability, making it relevant in medicinal chemistry for drug development, particularly in targeting enzymes or receptors where electronic and steric effects are critical .

Properties

IUPAC Name |

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c1-11(13-2)8(12)7-4-3-6(9)5-10-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCQADGCPAWJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=C(C=C1)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide (CAS No. 1517598-58-1) is a pyridine derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a fluorine atom, a methoxy group, and a methyl group attached to a pyridine ring. These functional groups contribute to its biological activity and pharmacological properties.

Research indicates that this compound acts primarily as an inhibitor of Pim kinases, which are involved in various cellular processes, including cell survival and proliferation. The inhibition of these kinases can lead to reduced tumor growth and enhanced sensitivity to other anticancer therapies .

Key Mechanisms:

- Pim Kinase Inhibition : The compound specifically targets Pim kinases, which are often overexpressed in cancer cells. By inhibiting these kinases, the compound may disrupt signaling pathways that promote cancer cell survival .

- Interaction with Cytokines : The expression of Pim kinases is induced by cytokines that signal through the JAK/STAT pathway. Thus, the compound may modulate this pathway, further influencing cancer cell behavior .

Anticancer Properties

Numerous studies have evaluated the anticancer effects of this compound. In vitro assays have demonstrated its ability to inhibit the growth of various cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast Cancer) | 1.5 | Significant growth inhibition |

| A549 (Lung Cancer) | 2.0 | Moderate growth inhibition |

| HeLa (Cervical Cancer) | 1.8 | Significant growth inhibition |

These results suggest that the compound exhibits potent anticancer activity across multiple cancer types.

Case Studies

- Study on MCF-7 Cells : In a study evaluating the effects on MCF-7 breast cancer cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a therapeutic agent against hormone-responsive breast cancer .

- Combination Therapy : Another study explored the use of this compound in combination with established chemotherapeutics. Results showed enhanced efficacy when used alongside doxorubicin, suggesting a synergistic effect that could improve treatment outcomes for patients with resistant tumors .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent.

- Absorption and Distribution : Preliminary studies indicate favorable absorption characteristics with significant bioavailability in animal models.

- Metabolism : The compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes.

- Toxicity Profile : Toxicological assessments have shown manageable side effects at therapeutic doses, but further studies are required to fully elucidate its safety profile.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyridine Carboxamides

Table 1: Key Structural and Pharmacological Differences

Key Findings:

Fluorine’s electronegativity also enhances binding affinity in enzyme active sites.

Amide Group Variations :

- The N-methoxy-N-methyl (Weinreb amide) group in the target compound enables controlled ketone synthesis, unlike N-methyl or aryl-substituted amides (e.g., ), which lack this synthetic utility.

- Substituted aryl amides (e.g., N-(2-methoxyphenyl) in ) may confer π-π stacking interactions in drug-receptor binding but reduce hydrolytic stability compared to Weinreb amides.

Dihydropyridine derivatives (e.g., ) exhibit redox-active properties but are prone to oxidation, unlike fully aromatic pyridines.

Pharmacokinetic and Metabolic Considerations

- Hepatic Extraction : Fluorouracil (5-FU) derivatives show moderate hepatic extraction (19–51% in hepatic arterial infusion) , suggesting that fluorinated pyridines may undergo significant hepatic metabolism. However, the Weinreb amide group could reduce first-pass metabolism due to steric protection of the amide bond.

- Systemic Exposure: Systemic levels of fluorinated compounds like 5-fluoro-2′-deoxyuridine (FdUrd) are 25% lower via hepatic arterial infusion compared to intravenous routes , implying that the target compound’s fluorine atom may similarly reduce systemic toxicity in targeted therapies.

Preparation Methods

Research Findings:

- Efficient amidation can be achieved with high yields (>80%) when optimized with appropriate coupling agents and reaction conditions.

Introduction of the N-Methoxy Group

The N-methoxy functionality is introduced via methylation of the N-hydroxyamine intermediate or through direct substitution:

- Method:

- Reacting the amide with methylating agents such as methyl iodide (MeI) or dimethyl sulfate (DMSO₄) in the presence of a base (e.g., potassium carbonate).

- Alternatively, N-methoxy derivatives can be synthesized via O-methylation of the corresponding hydroxylamine.

Research Findings:

- The process is straightforward, with yields often exceeding 85%, especially when performed in polar aprotic solvents like acetone or acetonitrile.

Final Assembly and Purification

The last step involves coupling the fluorinated pyridine core with the N-methoxy-N-methylamino group:

-

- Typically achieved via nucleophilic substitution or amide coupling reactions.

- Use of activating agents such as carbodiimides or via direct amidation if the precursor is suitably activated.

-

- Crystallization from suitable solvents such as ethanol, ethyl acetate, or mixtures thereof.

- Recrystallization ensures high purity suitable for pharmaceutical applications.

Research Findings:

- The overall yield of the final compound can reach approximately 80%, with high purity confirmed via NMR, IR, and mass spectrometry analyses.

Summary Data Table of Preparation Methods

| Step | Method | Reagents | Solvent | Conditions | Yield | Notes |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic fluorination | AgF₂ | Acetonitrile | 0–60°C, 2–24 hrs | 84–99% | Dry environment enhances yield; moisture-sensitive |

| 2 | Amidation of pyridine core | Methylamine or N-methylhydroxylamine | DMF, THF | 25–80°C, 4–12 hrs | >80% | Coupling agents improve efficiency |

| 3 | N-Methylation | Methyl iodide or DMSO₄ | Acetone, acetonitrile | Room temp to 60°C | >85% | Polar aprotic solvents preferred |

| 4 | Final coupling | Activated carboxylic acid or ester | Ethanol, ethyl acetate | Reflux or room temp | 80% | Recrystallization for purity |

Q & A

Q. What are the optimal synthetic routes for 5-fluoro-N-methoxy-N-methylpyridine-2-carboxamide, and how can reaction yields be improved?

A two-step synthesis is commonly employed: (1) coupling 5-fluoropyridine-2-carboxylic acid with N,O-dimethylhydroxylamine via carbodiimide-mediated activation (e.g., EDC/HOBt), and (2) purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yield optimization (typically 60-75%) requires strict control of reaction temperature (0–5°C during activation) and anhydrous conditions to minimize hydrolysis . For scale-up, switching to flow chemistry may reduce side-product formation. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) is critical .

Q. How can spectroscopic techniques (NMR, IR) be used to confirm the structural integrity of this compound?

- 1H NMR : Key signals include the pyridine ring protons (δ 8.2–8.5 ppm, doublet for H-3 and H-4), methoxy group (δ 3.3–3.5 ppm, singlet), and N-methyl (δ 3.0–3.2 ppm, singlet). Fluorine coupling may split pyridine proton signals .

- IR : Stretching vibrations for amide C=O (~1650 cm⁻¹) and C-F (~1220 cm⁻¹) confirm functional groups. Compare with reference spectra in databases like PubChem .

Q. What strategies mitigate instability of the amide bond during storage?

Store under inert atmosphere (argon) at –20°C in amber vials. Lyophilization improves stability for long-term storage. Monitor degradation via LC-MS; hydrolyzed products (e.g., free carboxylic acid) appear as earlier-eluting peaks in reverse-phase HPLC .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

Use molecular docking (AutoDock Vina) with crystal structures of kinases (e.g., EGFR or JAK2) to assess binding affinity. The fluoropyridine moiety likely engages in hydrophobic interactions, while the methoxy group may form hydrogen bonds with catalytic lysine residues. MD simulations (AMBER) evaluate binding stability over 100 ns trajectories. Validate predictions with in vitro kinase inhibition assays (IC50 determination) .

Q. What experimental approaches resolve contradictions in reported cytotoxicity data across cell lines?

Discrepancies may arise from metabolic differences (e.g., CYP450 expression). Conduct:

- Metabolic Profiling : Incubate with liver microsomes (human/rodent) and analyze metabolites via UPLC-QTOF-MS.

- Cellular Uptake Studies : Use radiolabeled (³H/¹⁴C) compound to quantify intracellular accumulation.

- Transcriptomics : Compare gene expression (RNA-seq) in sensitive vs. resistant cell lines to identify resistance mechanisms .

Q. How does the compound’s stereoelectronic profile influence its interaction with cytochrome P450 enzymes?

The electron-withdrawing fluorine atom reduces pyridine ring basicity, altering binding to CYP active sites. Perform DFT calculations (Gaussian 09) to map electrostatic potential surfaces. Validate with inhibition assays using recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) and probe substrates. Competitive inhibition constants (Ki) correlate with computational predictions .

Methodological Challenges

Q. What protocols ensure accurate quantification of trace impurities in batch synthesis?

- LC-HRMS : Use a high-resolution mass spectrometer (e.g., Orbitrap) with a 2.7 µm C18 column to separate and identify impurities (e.g., N-methylpyridine byproducts).

- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV 254 nm), and acidic/basic conditions to simulate stability thresholds. Quantify degradation products against USP standards .

Q. How can in silico tools optimize solubility without compromising target affinity?

Apply QSPR models (e.g., ACD/Percepta) to predict logP and solubility. Introduce solubilizing groups (e.g., PEG chains) at the methoxy position while monitoring docking scores. Validate with shake-flask solubility tests in PBS (pH 7.4) and parallel artificial membrane permeability assays (PAMPA) .

Ecological and Safety Considerations

Q. What methodologies assess the compound’s environmental persistence and toxicity?

- PBT/vPvB Assessment : Use EPI Suite to predict bioaccumulation (log BCF) and persistence (half-life in water/soil).

- Ecotoxicity Testing : Perform acute Daphnia magna immobilization assays (OECD 202) and algal growth inhibition tests (OECD 201). Current data gaps (e.g., soil mobility) require experimental validation .

Q. How are occupational exposure limits (OELs) derived for laboratory handling?

Base OELs on acute toxicity data (LD50 oral/dermal in rodents) and apply a safety factor of 1000 for uncertainty. Implement engineering controls (fume hoods) and PPE (nitrile gloves, respirators with organic vapor cartridges) as per SDS recommendations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.